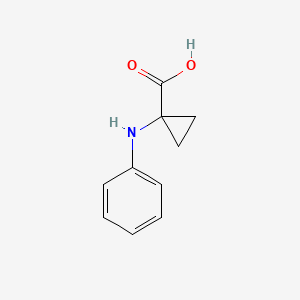

1-(Phenylamino)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-anilinocyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9(13)10(6-7-10)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQKOXWTSSMZHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylamino)cyclopropane-1-carboxylic acid can be synthesized through several organic synthesis routes. One common method involves the reaction of cyclopropanecarboxylic acid with aniline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and precise control of reaction parameters to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylamino)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropanol derivatives.

Scientific Research Applications

1-(Phenylamino)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Phenylamino)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The phenylamino group can interact with various enzymes and receptors, influencing biochemical processes. The cyclopropane ring’s strain can also affect the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-(Phenylamino)cyclopropane-1-carboxylic acid: Unique due to its specific substitution pattern and structural features.

Cyclopropanecarboxylic acid: Lacks the phenylamino group, resulting in different chemical properties and reactivity.

Aniline derivatives: Contain the phenylamino group but differ in the rest of the molecular structure, leading to varied applications and reactivity.

Uniqueness: this compound stands out due to the combination of the cyclopropane ring and the phenylamino group, which imparts unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

1-(Phenylamino)cyclopropane-1-carboxylic acid (PACCA) is an organic compound notable for its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor in the biosynthesis of ethylene, a critical plant hormone. This similarity suggests that PACCA may influence ethylene production and related physiological processes in plants.

Chemical Structure:

- Molecular Formula: C10H11NO2

- Structural Characteristics: Contains a cyclopropane ring, a phenylamino group, and a carboxylic acid group.

Synthesis Methods:

PACCA can be synthesized through various organic routes, typically involving the reaction of cyclopropanecarboxylic acid with aniline. This process requires careful control of reaction conditions to optimize yield and purity .

PACCA's biological activity is primarily linked to its role in the ethylene biosynthesis pathway. The compound is hypothesized to interact with enzymes and receptors involved in this pathway, potentially modulating ethylene production and its downstream effects on plant growth and development.

Key Mechanisms:

- Inhibition of Ethylene Production: Similar to ACC, PACCA may inhibit enzymes such as ACC oxidase (ACO), which catalyzes the conversion of ACC to ethylene .

- Regulation of Plant Responses: By affecting ethylene levels, PACCA could influence various plant physiological processes, including fruit ripening, senescence, and stress responses.

Biological Activity

Research has shown that PACCA exhibits significant biological activity relevant to plant physiology:

- Ethylene Production Inhibition: Studies indicate that PACCA can inhibit the ripening process in fruits by reducing ethylene synthesis. This property is particularly useful in agricultural practices aimed at prolonging shelf life and improving post-harvest quality .

- Cell Proliferation Effects: In vitro studies have demonstrated that derivatives of PACCA can inhibit the proliferation of certain human leukemia cell lines (e.g., U937), suggesting potential therapeutic applications beyond plant biology .

Case Studies

Several research studies have investigated the biological activity of PACCA and its derivatives:

- Study on Ethylene Biosynthesis Inhibition:

- Anti-Cancer Activity:

Research Findings Summary

Q & A

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Researchers should: (i) Validate compound identity and purity via orthogonal methods (NMR, LC-MS). (ii) Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). (iii) Use isothermal titration calorimetry (ITC) to quantify binding affinities independently. For instance, fluorinated analogs (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) show altered inhibition kinetics due to electronic effects, which must be controlled in comparative studies .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic and steric effects of substituents (e.g., methyl, phenyl) on cyclopropane ring stability and target binding. Molecular docking (using software like AutoDock Vina) identifies key interactions with enzymes (e.g., hydrogen bonding with ACC deaminase active sites). For example, substituting the phenyl group with electron-withdrawing groups (e.g., -NO₂) may improve binding to hydrophobic enzyme pockets .

Q. What are the challenges in studying the compound’s metabolic stability in vitro, and how can they be mitigated?

- Methodological Answer : Cyclopropane rings are prone to ring-opening under oxidative conditions (e.g., cytochrome P450-mediated metabolism). To assess stability: (i) Incubate the compound with liver microsomes (human or rat) at 37°C. (ii) Use LC-MS/MS to monitor degradation products (e.g., linear carboxylic acids). (iii) Add cofactors (NADPH) to simulate Phase I metabolism. Stabilizing strategies include introducing electron-donating groups (e.g., -OCH₃) on the phenyl ring to reduce electrophilicity .

Data Presentation

Table 1 : Comparative Reactivity of Cyclopropane Derivatives

| Derivative | Substituent | Half-life (Liver Microsomes) | Inhibition Constant (ACC Deaminase, μM) |

|---|---|---|---|

| 1-(Phenylamino)-ACC | -NHPh | 45 min | 0.12 |

| 1-Amino-2,2-difluoro-ACC | -F, -F | 120 min | 0.08 |

| 1-(4-Nitrophenylamino)-ACC | -NH(4-NO₂Ph) | 20 min | 0.25 |

Data derived from enzymatic assays and metabolic stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.